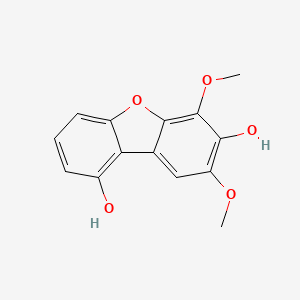

9-Hydroxyeriobofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

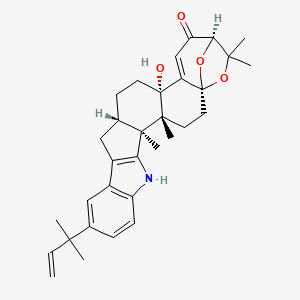

9-Hydroxyeriobofuran is a natural product found in Pyracantha koidzumii . It has been shown to inhibit HEMn cell growth .

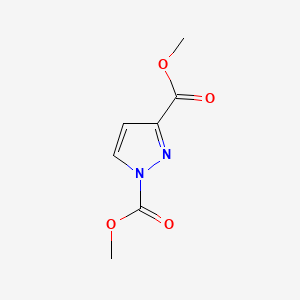

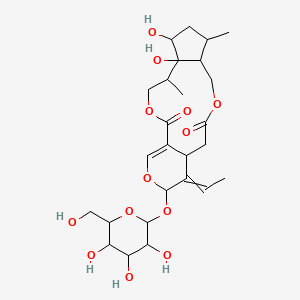

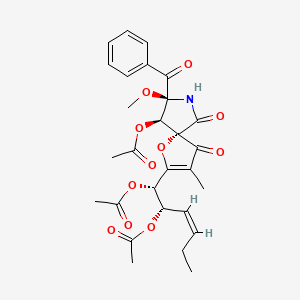

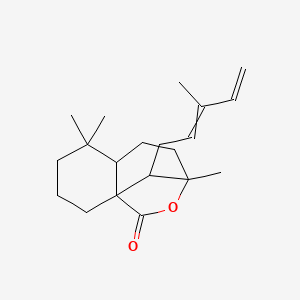

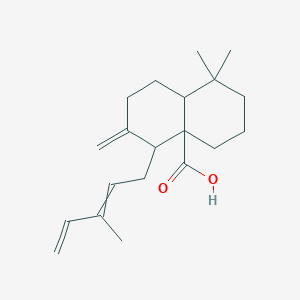

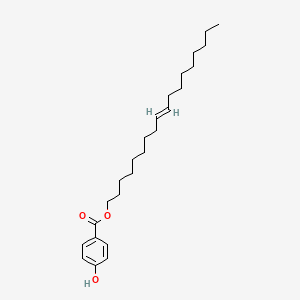

Molecular Structure Analysis

The molecular formula of 9-Hydroxyeriobofuran is C14H12O5 . It has a molecular weight of 260.24 . The structure of 9-Hydroxyeriobofuran includes 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 aromatic hydroxyls, 2 ethers (aromatic), and 1 Furane .Physical And Chemical Properties Analysis

The boiling point of 9-Hydroxyeriobofuran is predicted to be 355.1±37.0 °C and its density is predicted to be 1.404±0.06 g/cm3 . The compound has a pKa value of 8.80±0.30 (Predicted) .科学的研究の応用

Adrenergic Receptor Agonists : A study on benzofuranylethanolamines, which are structurally related to 9-Hydroxyeriobofuran, found that these compounds can act as beta-adrenergic agonists. This suggests potential applications in cardiovascular medicine and the treatment of asthma (Lövgren, Hedberg, & Nilsson, 1980).

Antineoplastic Applications : Hydroxyurea, another compound related to 9-Hydroxyeriobofuran, has been used in anticancer therapy. It inhibits ribonucleotide reductase, thereby hindering DNA synthesis and showing effectiveness against various cancer types (Donehower, 1992).

DNA Damage Response : Research on hydroxyurea also revealed its role in activating the P53 signaling pathway, particularly in embryonic development stages. This highlights a potential application in studying embryonic development and teratogenic effects (El Husseini, Schlisser, & Hales, 2016).

Synthetic Applications : A study on the synthesis of benzodioxane and benzofuran scaffolds, including 9-hydroxy-5'-methoxy-1,4-benzodioxane, underscores the synthetic utility of such compounds in creating frameworks for neolignans, which have various biological activities (Jung, Pilkington, & Barker, 2017).

Cell Killing Mechanisms in Chemotherapy : Hydroxyurea's role as a cell cycle inhibitor and its implications for chemotherapy provide insights into the potential therapeutic applications of related compounds like 9-Hydroxyeriobofuran (Singh & Xu, 2016).

Safety and Hazards

特性

IUPAC Name |

6,8-dimethoxydibenzofuran-1,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-17-10-6-7-11-8(15)4-3-5-9(11)19-13(7)14(18-2)12(10)16/h3-6,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWSIJRLYROCFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3=C(C=CC=C3O2)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Hydroxyeriobofuran | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol](/img/structure/B593450.png)

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)

![3-Oxa-4,9-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B593465.png)